N-ethyl-2-methoxyaniline molecular structure and weight
N-ethyl-2-methoxyaniline molecular structure and weight
An In-depth Technical Guide to N-ethyl-2-methoxyaniline: Molecular Structure, Properties, and Synthesis
Abstract
N-ethyl-2-methoxyaniline is a disubstituted aniline derivative featuring both an ethylamino and a methoxy functional group on a benzene ring. As a chemical intermediate, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups allows for targeted modifications, making it a key precursor for various biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis and purification of N-ethyl-2-methoxyaniline. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics and handling.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. A precise understanding of its identity and physical properties is paramount for its application in any synthetic or analytical context.
Chemical Structure and Identifiers
N-ethyl-2-methoxyaniline consists of a benzene ring where an ethylamino group and a methoxy group are positioned ortho to each other (at positions 1 and 2, respectively). The presence of the secondary amine and ether functionalities on the aromatic ring defines its chemical reactivity.
Caption: 2D Molecular Structure of N-ethyl-2-methoxyaniline.
Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.
The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. The latter is particularly important for high-resolution mass spectrometry.
Tabulated Physicochemical Properties
The following table summarizes the key identifiers and properties of N-ethyl-2-methoxyaniline.
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-methoxyaniline | - |
| CAS Number | 15258-43-2 | [4] |
| Molecular Formula | C₉H₁₃NO | [2][4][5] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| SMILES | CCNC1=CC=CC=C1OC | [5] |
| InChI Key | RUSPWDWPGXKTFO-UHFFFAOYSA-N | [5] |
| Appearance | Pale yellow to brown liquid (Predicted) | [6] |
| Boiling Point | ~225 °C (Predicted, based on 2-methoxyaniline) | [6][7] |
| Density | ~1.09 g/cm³ (Predicted, based on 2-methoxyaniline) | [6][7] |
Synthesis and Purification
The synthesis of N-ethyl-2-methoxyaniline is most effectively achieved via reductive amination. This method is widely employed for the N-alkylation of primary and secondary amines due to its high selectivity and efficiency.
Synthetic Strategy: Reductive Amination
Reductive amination involves two key stages:
-
Imine Formation: The primary amine of the starting material, 2-methoxyaniline, reacts with an aldehyde (acetaldehyde) to form a Schiff base, or imine, intermediate. This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst).[8]
This one-pot procedure avoids the isolation of the often-unstable imine intermediate and minimizes the formation of over-alkylated byproducts, making it a trustworthy and self-validating system for producing the desired secondary amine.[8]
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of N-ethyl-2-methoxyaniline from 2-methoxyaniline and acetaldehyde.
Materials:
-
2-Methoxyaniline (1.0 equiv)
-
Acetaldehyde (1.2 equiv)
-
Methanol (as solvent)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane mixture (as eluent)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methoxyaniline (1.0 equiv) and dissolve it in methanol.
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.2 equiv) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which the imine intermediate will form.
-
Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous residue with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to afford pure N-ethyl-2-methoxyaniline.[8]
Workflow Diagram
Caption: Workflow for the synthesis of N-ethyl-2-methoxyaniline.
Spectroscopic and Structural Elucidation
Confirmation of the molecular structure of the synthesized product is achieved through a combination of spectroscopic techniques. While experimental data for N-ethyl-2-methoxyaniline is not widely published, the expected spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related compounds.[9]
Predicted Spectroscopic Data
The following table summarizes the anticipated key signals for confirming the identity of N-ethyl-2-methoxyaniline.
| Technique | Expected Observation | Interpretation |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 151 | Confirms the molecular weight. |
| Fragment at m/z = 136 | Loss of a methyl group (-CH₃). | |
| Fragment at m/z = 122 | Loss of an ethyl group (-CH₂CH₃). | |
| FT-IR (cm⁻¹) | 3350 - 3450 (medium, sharp) | N-H stretch of the secondary amine. |
| 2850 - 3000 (strong) | C-H aliphatic stretches (ethyl & methoxy). | |
| 1580 - 1610 (strong) | C=C aromatic ring stretch. | |
| 1230 - 1270 (strong) | Asymmetric C-O-C stretch of aryl ether. | |
| ¹H NMR (ppm) | ~7.0 - 6.8 (4H, m) | Aromatic protons. |
| ~4.0 - 5.0 (1H, br s) | N-H proton. | |
| ~3.85 (3H, s) | Methoxy (-OCH₃) protons. | |
| ~3.15 (2H, q) | Methylene (-NH-CH₂-) protons. | |
| ~1.25 (3H, t) | Methyl (-CH₂-CH₃) protons. | |
| ¹³C NMR (ppm) | ~148, ~140 | Aromatic carbons attached to O and N. |
| ~122, ~120, ~115, ~110 | Remaining aromatic carbons. | |
| ~55 | Methoxy (-OCH₃) carbon. | |
| ~38 | Methylene (-NH-CH₂-) carbon. | |
| ~15 | Methyl (-CH₂-CH₃) carbon. |
Safety, Handling, and Storage
As a substituted aniline, N-ethyl-2-methoxyaniline should be handled with appropriate care, assuming hazards similar to its parent compounds, such as 2-methoxyaniline and other N-alkylanilines.[6][10]
-
Hazard Assessment: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause skin and serious eye irritation. The parent compound, 2-methoxyaniline, is a suspected carcinogen.[6]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and sources of ignition.[10][11]
References
- N-Ethyl-2-methoxyaniline, 96% Purity, C9H13NO, 1 gram. CP Lab Safety.
- N-ethyl-2-methoxyaniline (C9H13NO). PubChemLite.
- N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105.
- SAFETY DATA SHEET - 2-Ethylaniline. Fisher Scientific.
- Safety Data Sheet - 2-Methoxyaniline. C/D/N Isotopes, Inc.
- SAFETY DATA SHEET - N-Ethyl-o-toluidine. Sigma-Aldrich.
- SAFETY DATA SHEET - N-(2-Cyanoethyl)-N-ethylaniline. TCI Chemicals.
- N-Ethyl-3-methoxyaniline | 41115-30-4. Biosynth.
- 2-Methoxyaniline SDS, 90-04-0 Safety D
- Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research.
- 5-Ethyl-2-methoxyaniline | C9H13NO | CID 22065596.
- 2-Methoxyaniline | 90-04-0 | C7H9NO. Guidechem.
Sources
- 1. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 5-Ethyl-2-methoxyaniline | C9H13NO | CID 22065596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - N-ethyl-2-methoxyaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Page loading... [wap.guidechem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
